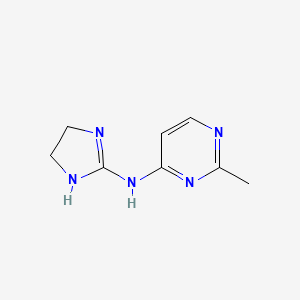![molecular formula C6H7N5 B13102178 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-76-2](/img/structure/B13102178.png)
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are known for their unique structural features, which include a fused ring system composed of triazole and triazine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazolo-triazine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially modulating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring system and exhibit comparable biological activities.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Another compound with a fused triazole-pyrimidine ring system, known for its coordination chemistry with metal ions.
Uniqueness
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable scaffold for the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
61139-76-2 |
|---|---|
Formule moléculaire |
C6H7N5 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
6,7-dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)10-11-6(9-4)7-3-8-11/h3H,1-2H3 |
Clé InChI |
BTOYIVCJRDZGOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)

![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)





